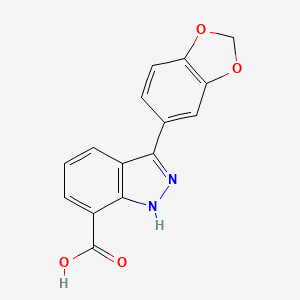

3-(2H-1,3-benzodioxol-5-yl)-1H-indazole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of indazole and benzodioxole . Indazoles are a class of organic compounds that contain a phenyl group fused to a pyrazole ring . Benzodioxoles, on the other hand, are organic compounds that contain a benzene ring fused to a dioxole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized via palladium-catalyzed C-N cross-coupling . This method involves the reaction of a halogenated benzodioxole with an indazole in the presence of a palladium catalyst .Aplicaciones Científicas De Investigación

Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds

Research by Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for preparing triazole-containing compounds, demonstrating the versatility of triazole scaffolds in synthesizing biologically active molecules, including HSP90 inhibitors (Ferrini et al., 2015).

Antispermatogenic Agents

A study by Corsi and Palazzo (1976) described the synthesis of halogenated indazole carboxylic acids with potent antispermatogenic activity, showcasing the therapeutic potential of indazole derivatives in fertility regulation (Corsi & Palazzo, 1976).

Structural Characterization of Indazoles

Teixeira et al. (2006) focused on the synthesis and structural characterization of indazole derivatives, providing a foundation for understanding the chemical and physical properties of indazole-based compounds (Teixeira et al., 2006).

Antifungal Agents from Triazole Carboxylic Acids

Nikalje et al. (2015) synthesized triazole carboxylic acid derivatives exhibiting potent antifungal activities, highlighting the potential of indazole and triazole conjugates in developing new antifungal therapies (Nikalje et al., 2015).

Anticancer Activity of β-Carboline Derivatives

Chen et al. (2015) designed β-carboline derivatives that inhibited cancer cell growth, indicating the applicability of indazole-related structures in cancer treatment (Chen et al., 2015).

N-Heterocyclic Carbenes of Indazole

Research by Schmidt et al. (2006) explored the synthesis of indazolium-3-carboxylates, leading to N-heterocyclic carbenes of indazole, which could serve as intermediates for further chemical transformations (Schmidt et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1H-indazole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-15(19)10-3-1-2-9-13(16-17-14(9)10)8-4-5-11-12(6-8)21-7-20-11/h1-6H,7H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENLBKURVSRMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC4=C3C=CC=C4C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2H-1,3-benzodioxol-5-yl)-1H-indazole-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2843168.png)

![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)

![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)

![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2843174.png)

![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)

![Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2843178.png)

![N-[(2-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2843183.png)